The compound (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone is a synthetic organic molecule that combines a piperazine moiety with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The structure features a cyclopentyl group attached to the piperazine nitrogen, enhancing its lipophilicity and possibly its pharmacological properties.
This compound can be synthesized through various chemical methods, as detailed in several studies focusing on similar piperazine derivatives. Its synthesis and properties have been discussed in academic literature, including research on related compounds that target specific biological pathways.
The compound falls under the category of piperazine derivatives, which are known for their diverse pharmacological activities, including antipsychotic, antidepressant, and anti-inflammatory effects. It is classified as an organic heterocyclic compound due to the presence of nitrogen atoms in its structure.
The synthesis of (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. Common methods include:
The synthesis may utilize various reagents such as:
Reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yield and purity.
Key molecular data includes:
(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone is likely related to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Research into similar compounds suggests that piperazine derivatives often exhibit activity at multiple receptor types, which could lead to varied therapeutic effects.
Key physical properties include:
Chemical properties include:
The compound has potential applications in:
(4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone represents a specialized subclass of N-acylpiperazine derivatives characterized by a ketone linkage bridging a pyridine heterocycle and a N-substituted piperazine. Its molecular formula (C₁₆H₂₃N₃O; molecular weight: 273.38 g/mol) features three critical components: a piperazine core, a cyclopentyl substituent at the N4 position, and a pyridin-3-yl carbonyl group [2]. This architecture places it within the broader family of piperazinyl methanones, distinguished by the specific spatial orientation of the pyridin-3-yl ring, which enables unique binding interactions compared to phenyl or pyridin-2-yl/4-yl analogs [4].
Structural variations within this scaffold significantly influence physicochemical properties and target engagement. Key modifications documented in patents and chemical databases include:
Table 1: Structural Variations in Piperazinyl Methanone Scaffolds
| Piperazine N4-Substituent | Carbonyl-Linked Group | Representative Compound | Molecular Weight (g/mol) |
|---|---|---|---|
| Cyclopentyl | Pyridin-3-yl | (4-Cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone | 273.38 [2] |
| Cyclohexyl | Pyridin-3-yl | (4-Cyclohexylpiperazin-1-yl)(pyridin-3-yl)methanone | 287.41 [2] |
| Cyclopentyl | Indol-6-yl | (4-Cyclopentylpiperazin-1-yl)(1H-indol-6-yl)methanone | 323.43 [4] |
| Cyclopentyl | 6-(3,4-Dimethylphenyl)pyridazin-3-yl | Cyclopentyl[4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl]methanone | 380.49 [3] |
Notably, the carbonyl spacer between piperazine and aryl/heteroaryl groups confers conformational semi-rigidity, balancing flexibility for target adaptation with sufficient constraint to enhance selectivity. X-ray crystallographic studies of analogous compounds reveal that the amide bond typically adopts a trans configuration, positioning the cyclopentyl and heteroaryl moieties in well-defined spatial arrangements optimal for occupying complementary binding pockets in biological targets [4] [5].
The 4-cyclopentylpiperazine component serves as a versatile pharmacophore modulating ligand-receptor binding kinetics and pharmacokinetic behavior. Compared to smaller alkyl groups (e.g., methyl, ethyl), the cyclopentyl substituent enhances lipophilicity (predicted LogP ~2.5–3.0) while maintaining metabolic stability superior to larger cycloalkyl groups like cycloheptyl . This balance arises from:
Biological evaluations demonstrate that the cyclopentyl moiety enhances target affinity across diverse protein classes. For example, in indole-based methanone derivatives, the cyclopentylpiperazinyl group conferred sub-micromolar inhibitory activity against kinases such as CDK4/6, attributed to optimal van der Waals contacts with the hinge region of the ATP-binding site [4] [6]. Similarly, tetracyclic benzo[b]carbazole derivatives incorporating 4-cyclopentylpiperazine exhibited potent antiproliferative effects in NCI-60 cancer cell line screens (average GI₅₀: 10–100 nM), underscoring its role in enhancing cellular potency [5] [10].
Table 2: Impact of N4-Substituents on Biological Activity
| Piperazine N4-Substituent | Relative Lipophilicity (cLogP) | Metabolic Stability (t₁/₂, microsomes) | Kinase Inhibition (IC₅₀) Range |
|---|---|---|---|
| Cyclopentyl | +0.7–1.2 | High (>60 min) | 5–500 nM [5] [6] |
| Cyclohexyl | +1.0–1.5 | Moderate (30–60 min) | 10–1000 nM [2] [5] |
| Isopropyl | +0.3–0.8 | Moderate-High (40–90 min) | 20–2500 nM [4] [6] |
| Phenyl | +1.2–1.8 | Low (<20 min) | 100–5000 nM [4] |
The pyridin-3-yl carbonyl fragment in (4-cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone provides critical electronic and steric features for molecular recognition. The unsymmetrical nitrogen placement (position 3) creates a distinct hydrogen-bond acceptor profile compared to pyridin-2-yl (which favors ortho-metal coordination) or pyridin-4-yl (linear geometry) isomers [2] [4]. Key advantages include:
Patent data reveals strategic deployment of this fragment in kinase-targeted therapeutics. For instance, pyrrolopyrimidine-based CDK inhibitors incorporating (pyridin-3-yl)(piperazin-1-yl)methanone groups demonstrated 10-fold higher potency (IC₅₀ ~0.8 nM) against CDK4/cyclin D1 than phenyl analogs, attributed to optimal hinge-region binding [6]. Similarly, in combinatorial libraries of N-acylpiperazines, pyridin-3-yl derivatives consistently exhibited superior selectivity profiles for serotonin receptors (5-HT₁A/5-HT₇) over dopaminergic targets compared to other heterocycles [4].
Table 3: Bioactivity of Pyridin-3-yl Methanone vs. Other Heterocycles
| Carbonyl-Linked Group | Representative Target | Binding Affinity (Kᵢ or IC₅₀) | Selectivity Ratio (vs. related targets) |
|---|---|---|---|
| Pyridin-3-yl | CDK4 | 7 nM | 50× vs. CDK1 [5] [6] |
| Pyridin-2-yl | CDK4 | 120 nM | 12× vs. CDK1 [6] |
| Phenyl | CDK4 | 250 nM | 5× vs. CDK1 [5] |
| Thien-3-yl | CDK4 | 40 nM | 30× vs. CDK1 [4] [6] |
Piperazine derivatives have evolved from early anthelmintic agents to sophisticated kinase modulators, with (4-cyclopentylpiperazin-1-yl)(heteroaryl)methanones representing a third-generation structural refinement. Key historical milestones include:
1950s–1970s: First-Generation PiperazinesSimple piperazines (e.g., piperazine citrate) dominated as antiparasitics. N-Arylpiperazines emerged as antidepressants (trazodone analogs) and antipsychotics (aripiprazole precursors), leveraging serotonin/dopamine receptor modulation [4].
1980s–2000s: Second-Generation N-AcylpiperazinesIntroduction of carbonyl spacers improved blood-brain barrier penetration and metabolic stability. Landmark compounds included the antimicrobial piperacillin (acylpiperazine β-lactam) and 5-HT₁A agonists like buspirone, where the pyrimidinylpiperazine scaffold reduced GABAergic side effects [4] .
2010–Present: Targeted Third-Generation DerivativesStrategic incorporation of N-cyclopentyl and heteroaromatic ketones yielded high-affinity kinase inhibitors. Patent activity surged around 2010–2020, exemplified by:
This evolution highlights a shift from phenotypic screening to structure-based design, where the (4-cyclopentylpiperazin-1-yl)(pyridin-3-yl)methanone scaffold addresses specific limitations of earlier piperazine drugs—particularly metabolic instability and off-target effects—while enabling rational targeting of intracellular kinases [4] [5] [6]. Current research explores fragment-based optimization and proteolysis-targeting chimeras (PROTACs) incorporating this versatile pharmacophore [5] [10].
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: